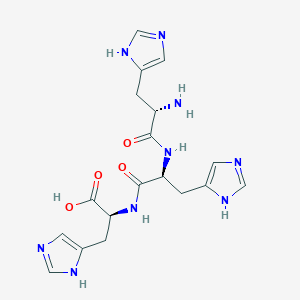
L-Histidyl-L-histidyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-L-histidyl-L-histidine is a tripeptide composed of three histidine residues Histidine is an essential amino acid that plays a crucial role in protein synthesis, enzyme function, and metal ion binding
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidine typically involves the stepwise coupling of histidine residues. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first histidine residue to a solid resin. Subsequent histidine residues are then coupled using activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HOAt. The final tripeptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms are used to produce the tripeptide. The fermentation broth is then subjected to downstream processing, including purification and isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products such as 2-oxo-histidine.
Reduction: Reduction reactions can convert oxidized forms of histidine back to their original state.
Substitution: The amino and carboxyl groups of histidine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of 2-oxo-histidine, while substitution reactions can yield various histidine derivatives.
Applications De Recherche Scientifique
L-Histidyl-L-histidyl-L-histidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide interactions and metal ion binding.
Biology: The tripeptide is involved in studying enzyme mechanisms and protein folding.
Medicine: It has potential therapeutic applications, including wound healing and anti-inflammatory effects.
Industry: It is used in the development of biomaterials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Histidyl-L-histidyl-L-histidine involves its ability to bind metal ions through the imidazole side chains of histidine residues. This binding can influence enzyme activity, protein structure, and cellular signaling pathways. The tripeptide can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
L-Histidyl-L-histidyl-L-histidine can be compared with other histidine-containing peptides, such as:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-aging properties.
Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant and anti-glycation effects.
Anserine: Similar to carnosine but with a methylated histidine residue, found in birds and fish.
This compound is unique due to its tripeptide structure, which provides multiple histidine residues for metal ion binding and potential therapeutic applications.
Propriétés
Numéro CAS |
64134-27-6 |
|---|---|
Formule moléculaire |
C18H23N9O4 |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H23N9O4/c19-13(1-10-4-20-7-23-10)16(28)26-14(2-11-5-21-8-24-11)17(29)27-15(18(30)31)3-12-6-22-9-25-12/h4-9,13-15H,1-3,19H2,(H,20,23)(H,21,24)(H,22,25)(H,26,28)(H,27,29)(H,30,31)/t13-,14-,15-/m0/s1 |
Clé InChI |
STOOMQFEJUVAKR-KKUMJFAQSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


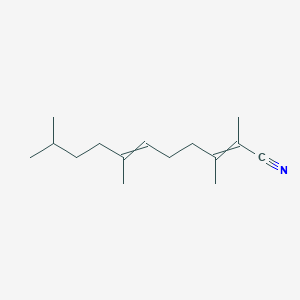
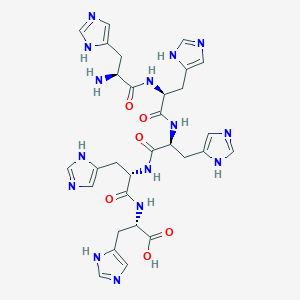
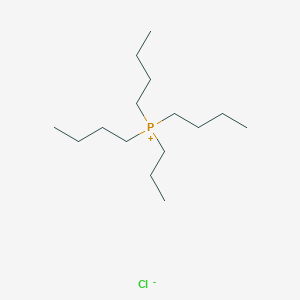
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)

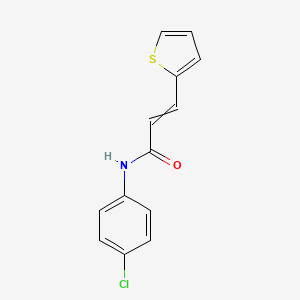
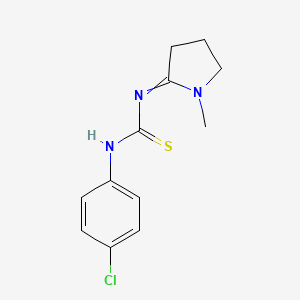

![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)

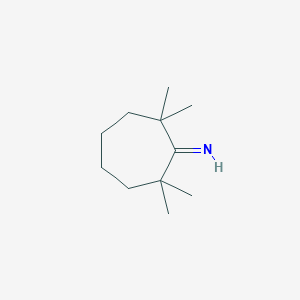
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)


